molecular formula C19H24N6 B2860778 N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887467-00-7

N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2860778
CAS No.: 887467-00-7
M. Wt: 336.443
InChI Key: CFAZAHJUZAOPGR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques : Compounds with the pyrazolo[3,4-d]pyrimidin core have been synthesized using various methods, including microwave irradiative cyclocondensation, which is an efficient technique for preparing such heterocyclics with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Another synthesis method involves intramolecular cyclization, leading to compounds with potential antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial and Anticancer Properties : Novel pyrazole derivatives have been shown to exhibit significant antimicrobial and anticancer properties. This indicates that compounds within this structural class could be explored for developing new therapeutic agents targeting various bacterial infections and cancers (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Properties and Catalysis

Catalytic Applications : Research has also focused on the use of pyrazolo[3,4-d]pyrimidin derivatives in catalysis. For example, certain derivatives have been used in the synthesis of pyridine-pyrimidines under microwave irradiation, showcasing the utility of these compounds in facilitating chemical reactions (Rahmani et al., 2018).

Molecular Interaction Studies

Molecular Interaction Studies : The interaction of pyrazole derivatives with biological receptors has been studied, providing insights into the molecular basis of their activity. For instance, the antagonist activity of certain pyrazole derivatives against cannabinoid receptors has been characterized, highlighting their potential for studying receptor-ligand interactions and drug development (Shim et al., 2002).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-7-8-16(14(2)11-13)21-17-15-12-20-24(3)18(15)23-19(22-17)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAZAHJUZAOPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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